Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a chemical compound used as an intermediate in organic synthesis . It is related to Ethyl 1H-pyrazole-4-carboxylate, which is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
Molecular Structure Analysis
The molecular structure of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate consists of a pyrazole ring with a nitro group at the 4-position, a methyl group at the 1-position, and an ethyl ester at the 5-position . The molecular weight is 199.17 .Physical And Chemical Properties Analysis
Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a yellow oil . The compound should be stored at 0-8°C .Scientific Research Applications
Application 1: Synthesis of Isoxazole-4-carboxylic Acid Derivatives and Isoxazole-3,5-dicarboxamides as Herbicides
- Summary of the Application : Ethyl pyrazole-4-carboxylate is used in the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides, which are used as herbicides .
Application 2: Synthesis of Bioactive Chemicals
- Summary of the Application : Pyrazoles, including possibly “Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate”, have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
- Methods of Application : The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Application 3: Inhibitors of Protein Glycation
- Summary of the Application : Pyrazole derivatives have been found to inhibit protein glycation . Protein glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins. It’s implicated in aging and the development of complications of diabetes mellitus.
Application 4: Antibacterial, Anti-inflammatory, Anti-cancer, Analgesic, Anticonvulsant, Anthelmintic, Antioxidant, and Herbicidal Properties
- Summary of the Application : Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Application 5: Inhibitors of Protein Glycation
- Summary of the Application : Pyrazole derivatives have been found to inhibit protein glycation . Protein glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins. It’s implicated in aging and the development of complications of diabetes mellitus.
Application 6: Antibacterial, Anti-inflammatory, Anti-cancer, Analgesic, Anticonvulsant, Anthelmintic, Antioxidant, and Herbicidal Properties
Safety And Hazards
properties
IUPAC Name |
ethyl 2-methyl-4-nitropyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3-14-7(11)6-5(10(12)13)4-8-9(6)2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHXCLWXSRCTAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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